4-(Cyclopropylmethyl)oxane-4-carboxylicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclopropylmethyl)oxane-4-carboxylic acid, also known as 4-(Cyclopropylmethyl)tetrahydro-2h-pyran-4-carboxylic acid , is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 .

Chemical Reactions Analysis

The chemical reactions involving 4-(Cyclopropylmethyl)oxane-4-carboxylic acid are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, such as its melting point, boiling point, and density, are not provided in the sources retrieved .Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids are versatile organic compounds, and 4-(Cyclopropylmethyl)oxane-4-carboxylic acid is no exception. In organic synthesis, it serves as a building block for creating more complex molecules. Researchers utilize its functional groups (carbonyl and hydroxyl) to construct various small molecules and macromolecules. The compound’s high solubility in polar solvents makes it an excellent starting material for chemical reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the realm of nanotechnology, carboxylic acids play a crucial role as surface modifiers. Specifically, 4-(Cyclopropylmethyl)oxane-4-carboxylic acid can be used to promote the dispersion and incorporation of metallic nanoparticles or nanostructures like carbon nanotubes and graphene. These modified surfaces enhance the properties of nanomaterials, making them suitable for applications such as drug delivery, catalysis, and gas separation processes .

Polymer Chemistry

Carboxylic acids find applications in polymer chemistry. For 4-(Cyclopropylmethyl)oxane-4-carboxylic acid, these applications include:

- Catalysts : Carboxylic acids can act as catalysts in polymerization processes, facilitating the formation of polymer chains .

Surface Modification of Nanoparticles

The compound’s polar nature makes it an excellent choice for modifying the surfaces of metallic nanoparticles. By attaching carboxylic acid groups, researchers can enhance nanoparticle stability, solubility, and reactivity. These modified nanoparticles find applications in drug delivery, antimicrobial coatings, and environmental remediation .

Medical Field

While specific applications of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid in medicine may be less common, its properties make it relevant. Researchers explore its potential as a precursor for drug molecules or as a component in drug formulations. Further studies are needed to uncover its full medical potential .

Pharmacy and Drug Development

In pharmacy, carboxylic acids play a role in drug design and development. Their functional groups allow for precise modifications, influencing drug solubility, bioavailability, and interactions with biological targets. Researchers may explore derivatives of 4-(Cyclopropylmethyl)oxane-4-carboxylic acid for novel drug candidates .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(cyclopropylmethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(12)10(7-8-1-2-8)3-5-13-6-4-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPSKPDZZIECFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopropylmethyl)oxane-4-carboxylicacid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

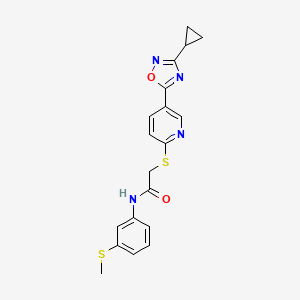

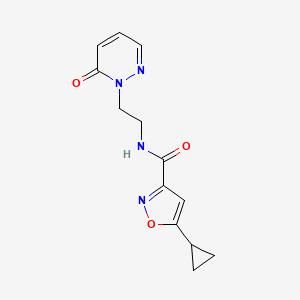

![N-(furan-2-ylmethyl)-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2747883.png)

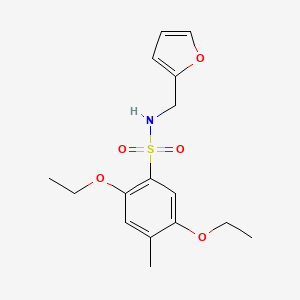

![2-(2-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2747890.png)

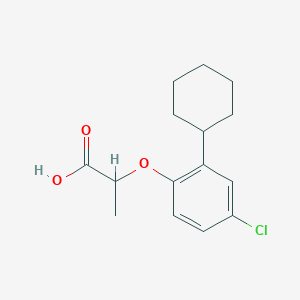

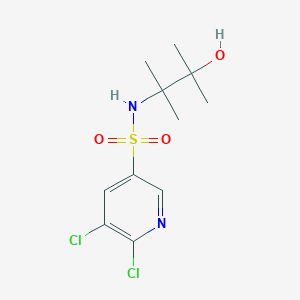

![2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone](/img/structure/B2747891.png)

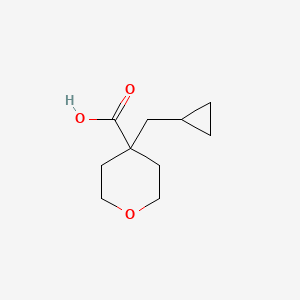

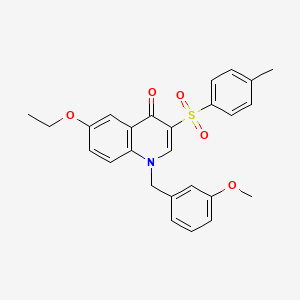

![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)